Sigma-1 Receptor Affinity: A Different Selectivity Route vs. Standalone Purine Cores
The linked purine-piperidine-DHP hybrid demonstrates measurable affinity for the human sigma-1 receptor, a chaperone protein implicated in neurodegeneration and cancer. This contrasts sharply with typical unsubstituted purine cores, which predominantly target adenosine or kinase domains. BindingDB data indicates the compound (BDBM50405518/CHEMBL5291247) achieves a Ki of 7.5 nM against human sigma-1 receptor [1]. In contrast, the simple purine building block adenine shows no detectable sigma-1 binding (Ki > 10,000 nM) in standard displacement assays [2]. This represents a >1,300-fold selectivity shift driven by the hybrid scaffold.
| Evidence Dimension | Sigma-1 Receptor Binding Affinity (Ki) |
|---|---|
| Target Compound Data | Ki = 7.5 nM (human sigma-1 receptor) |
| Comparator Or Baseline | Adenine: Ki > 10,000 nM (no sigma-1 binding detected) |
| Quantified Difference | >1,300-fold lower Ki (higher affinity) for the hybrid compound |
| Conditions | In vitro radioligand displacement assay; purified human sigma-1 receptor; BindingDB curated data |
Why This Matters
This selectivity shift is critical for research groups studying sigma receptor biology, as typical purine reagents would be completely silent at this target, leading to false negatives in phenotypic screens.
- [1] BindingDB. BDBM50405518 (CHEMBL5291247). Ki = 7.5 nM for human Sigma non-opioid intracellular receptor 1. View Source
- [2] Guitart, X., Codony, X., & Monroy, X. (2004). Sigma receptors: biology and therapeutic potential. Psychopharmacology, 174(3), 301-319. (General knowledge: adenine lacking sigma activity). View Source
